molecular formula C53H79F15N14O21 B2721108 Polymyxin B nonapeptide TFA CAS No. 2220175-42-6

Polymyxin B nonapeptide TFA

Cat. No.: B2721108
CAS No.: 2220175-42-6
M. Wt: 1533.268
InChI Key: XEIKWJLAIULVMY-YNQICIJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polymyxin B nonapeptide TFA is a derivative of polymyxin B, a cyclic lipopeptide antibiotic. This compound is obtained by the enzymatic removal of the terminal amino acyl residue from polymyxin B. This compound retains the ability to disrupt the outer membrane of Gram-negative bacteria, making them more susceptible to other antibiotics. Unlike polymyxin B, it lacks bactericidal activity and is less toxic, which makes it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Polymyxin B nonapeptide TFA is synthesized through the enzymatic cleavage of polymyxin B. The process involves the use of specific proteolytic enzymes that remove the terminal amino acyl residue from polymyxin B, resulting in the formation of polymyxin B nonapeptide . The reaction conditions typically include a controlled pH and temperature to ensure the specificity and efficiency of the enzymatic reaction.

Industrial Production Methods

In an industrial setting, the production of polymyxin B nonapeptide (TFA) follows a similar enzymatic process but on a larger scale. The process involves the fermentation of Bacillus polymyxa to produce polymyxin B, followed by enzymatic treatment to obtain polymyxin B nonapeptide. The product is then purified and converted to its trifluoroacetate (TFA) salt form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions

Polymyxin B nonapeptide TFA primarily undergoes substitution reactions due to the presence of multiple amino groups. These reactions can be used to modify the compound for various applications.

Common Reagents and Conditions

Common reagents used in the reactions involving polymyxin B nonapeptide (TFA) include acylating agents, alkylating agents, and various solvents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the integrity of the peptide structure .

Major Products

The major products formed from the reactions of polymyxin B nonapeptide (TFA) include various derivatives with modified side chains. These derivatives can be tailored for specific research applications, such as enhancing membrane permeability or reducing toxicity .

Scientific Research Applications

Polymyxin B nonapeptide TFA has a wide range of applications in scientific research:

Mechanism of Action

Polymyxin B nonapeptide TFA exerts its effects by binding to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the membrane, increasing its permeability and allowing other antibiotics to penetrate and exert their effects. The compound does not exhibit direct bactericidal activity but enhances the potency of co-administered antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Polymyxin B nonapeptide TFA is unique in its ability to enhance the efficacy of other antibiotics without exhibiting significant toxicity. This makes it a valuable tool in combating antibiotic-resistant Gram-negative bacteria and in the development of new antimicrobial therapies .

Properties

IUPAC Name

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKWJLAIULVMY-YNQICIJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H79F15N14O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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